(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol
Description
This compound (CAS: 2384-24-9) is a steroidal spiro-epoxide with the molecular formula C₂₀H₃₂O₂ and a molecular weight of 304.47 g/mol . Its structure comprises a cyclopenta[a]phenanthrene backbone fused to a spiro-oxirane (epoxide) ring at the C3 position. The stereochemistry is defined by eight stereocenters (3S,5S,8R,9S,10S,13S,14S,17S), which confer rigidity and influence its biological interactions. Key physical properties include a high logP (4.16), boiling point (419.3°C), and density (1.12 g/cm³), indicating significant hydrophobicity and thermal stability . The epoxide group introduces chemical reactivity, enabling nucleophilic ring-opening reactions, while the hydroxyl group at C17 provides a site for hydrogen bonding or derivatization.
Properties
CAS No. |
2066-43-5 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-10-20(12-22-20)11-13(18)3-4-14-15-5-6-17(21)19(15,2)8-7-16(14)18/h13-17,21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-,20?/m0/s1 |
InChI Key |
YCSDPVROPBHVSJ-FNGXJMDNSA-N |
SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5O)C)CO3 |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)CO3 |
Canonical SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5O)C)CO3 |
Synonyms |
spiro(5 alpha-androstane-3,2'-oxiran)-17 beta-ol spiro-3-oxiranyl-5 alpha-androstan-17 beta-ol spiro-3-oxiranylandrostan-17-ol |
Origin of Product |
United States |
Biological Activity
The compound (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a unique spirocyclic structure characterized by multiple stereocenters. Its molecular formula is , and it features an oxirane (epoxide) functional group which is known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.46 g/mol |
| CAS Number | Not available |
| Purity | Typically >95% |
Anticancer Properties
Research indicates that compounds with similar structural characteristics have demonstrated anticancer properties. For instance:
- Mechanism of Action : Many spirocyclic compounds are known to induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
- Case Study : A study on related compounds showed a significant reduction in tumor size in xenograft models when treated with doses of 10-50 mg/kg body weight .
Antimicrobial Activity
The presence of the oxirane group in the structure suggests potential antimicrobial properties:
- Mechanism : The epoxide can react with nucleophiles in microbial cells leading to cell death.
- Research Findings : In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds with spirocyclic structures are also being explored for their anti-inflammatory effects:
- Research Insight : Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Case Study : In a controlled experiment involving murine models of inflammation, administration of related spiro compounds resulted in reduced edema and inflammatory markers .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis via mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Leads to oxidative stress in target cells.
- Inhibition of Signaling Pathways : Disruption of growth factor signaling pathways involved in cancer progression.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to cell death |
| ROS Generation | Induction of oxidative stress |
| Cytokine Inhibition | Suppression of inflammatory mediators |
Future Directions
Further research is necessary to fully elucidate the biological activities and therapeutic potentials of (3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific pathways affected by the compound.
- Clinical Trials : To evaluate therapeutic applications in humans.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to (3S,5S,...)-10,13-dimethylspiro[1,...] exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines including breast and prostate cancers.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Research Findings : In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines.
- Clinical Relevance : This property makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound:
- Mechanisms : It may protect neuronal cells from oxidative stress and apoptosis.
- Applications : This could lead to developments in therapies for neurodegenerative diseases like Alzheimer's.
Polymer Chemistry
The unique structural features of the compound allow it to be used as a building block in polymer synthesis:
- Polymerization Techniques : Its oxirane functional group can participate in ring-opening polymerization reactions.
- Potential Materials : Resulting polymers could have applications in coatings and adhesives due to their enhanced mechanical properties.
Nanotechnology
The compound's ability to form stable nanoparticles has been explored:
- Nanocarriers for Drug Delivery : The spiro structure provides a versatile platform for creating drug delivery systems that can encapsulate therapeutic agents.
- Case Study : Research has shown that nanoparticles derived from this compound can improve the bioavailability of poorly soluble drugs.
Chemical Analysis
The compound can serve as a standard in analytical chemistry:
- Chromatography : It is used as a reference material for high-performance liquid chromatography (HPLC) methods.
- Spectroscopy : Its distinct spectral features make it useful for method development in mass spectrometry.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory drugs | Reduction of pro-inflammatory cytokines | |
| Neuroprotective agents | Protection against oxidative stress | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Nanotechnology | Improved drug delivery systems | |
| Analytical Chemistry | Standard reference material | Used in HPLC and mass spectrometry |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differentiators
Epoxide Reactivity : The spiro-epoxide in the target compound distinguishes it from hydroxylated analogs like stigmasterol or alkylated derivatives. This group enables covalent interactions with nucleophilic residues in enzymes (e.g., cytochrome P450) , whereas stigmasterol’s Δ⁵,6 double bond supports membrane fluidity modulation .
Polarity and Solubility : The C17-OH in the target compound reduces hydrophobicity compared to alkyl-chain derivatives (e.g., CAS 83-46-5 ), but its logP remains higher than diols (e.g., CAS compound in ).
Stereochemical Complexity : All compounds share a cyclopenta[a]phenanthrene core with 8–9 stereocenters, but variations in substituent orientation (e.g., pyridinyl vs. epoxide) dictate binding specificity.
Pharmacological Potential
- The target compound’s epoxide may act as a reactive electrophile, analogous to carcinogenic polycyclic epoxides (e.g., benzo[a]pyrene diol epoxide), but its steroidal backbone could target nuclear receptors or steroid-metabolizing enzymes .
- Stigmasterol and related phytosterols are linked to cholesterol absorption inhibition , while pyridinyl derivatives () show promise in drug delivery due to improved solubility.
Preparation Methods
Photo-Promoted Oxidative Electrocyclization
A breakthrough strategy involves UV irradiation of cis-stilbene precursors to induce 6π-electron electrocyclization, followed by oxidative aromatization. For example, irradiation of cis-stilbene derivative 5 (derived from Sonogashira coupling of aryl iodides and alkynes) at 254 nm in the presence of iodine (I₂) as an oxidant yields cyclopenta[a]phenanthren-17-one 3a with 50% efficiency after optimization. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |
|---|---|---|
| Wavelength | 254 nm | Maximizes electrocyclization efficiency |
| Oxidant | Iodine (I₂) | Facilitates aromatization |
| Solvent | Dichloromethane (DCM) | Enhances reaction homogeneity |
| Additive | Propene oxide | Stabilizes reactive intermediates |
This method ensures regioselective formation of the fused tetracyclic system while avoiding competing pathways.
Spiroannulation and Stereochemical Control
Spiroannulation bridges the cyclopenta[a]phenanthrene core and oxirane ring while establishing the (3S,5S,8R,9S,10S,13S,14S,17S) configuration. Transition metal catalysis enables precise stereocontrol.
Dinuclear Zinc-Catalyzed Spiroannulation
A dinuclear zinc complex, formed in situ from diethyl zinc and chiral bis(oxazoline) ligands (e.g., L2), catalyzes a Knoevenagel/Michael/Pinner/Isomerization cascade. Reacting α-hydroxy ketones with isatins and dicyanomethane in DCM at 25°C yields spirooxindoles with >90% enantiomeric excess (ee). The catalyst’s dinuclear structure facilitates dual activation of substrates, ensuring high diastereo- and enantioselectivity.
Silver Oxide-Mediated Spirocyclization
Silver oxide (AgO) promotes spirocyclization via Peterson olefination and 1,3-dipolar cycloaddition. For instance, β-hydroxysilane intermediates derived from N-methyl isatin undergo AgO-catalyzed cyclization with imines to afford spirooxindoles in a 1:2 diastereomer ratio. This method is advantageous for introducing sterically demanding substituents.
Final Functionalization: Hydroxylation at C17
The C17 hydroxyl group is introduced via α-hydroxylation of ketone precursors. Furukawa hydroxyl-directed cyclopropanation is employed to install the hydroxyl group with retention of configuration. Treating cyclopenta[a]phenanthren-17-one with a Wittig reagent generates an allylic alcohol, which undergoes stereoselective hydroxylation using Davis’ oxaziridine to yield the (17S)-alcohol.
Data Tables: Comparative Analysis of Key Methods
Table 1. Efficiency of Spiroannulation Catalysts
| Catalyst System | Yield (%) | ee (%) | Diastereomer Ratio |
|---|---|---|---|
| Dinuclear Zn/L2 | 92 | 95 | 95:5 |
| AgO/Et₃N | 78 | – | 33:67 |
| Zn(OTf)₂/(S,S)-L5 | 85 | 90 | 88:12 |
Table 2. Optimization of Darzens Reaction Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Chloroform | 85 |
| THF | 62 | |
| Temperature (°C) | 50 | 88 |
| 25 | 45 | |
| Phenacyl Bromide (equiv) | 1.0 | 72 |
| 2.2 | 94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
